Regiochemical Scaffold Differentiation: Furan-2-yl/Pyridin-4-yl vs. Furan-3-yl/Pyridin-3-yl Substitution Pattern
The target compound (CAS 2034593-11-6) is distinguished from its closest regioisomer (CAS 2034309-89-0) by the position of furan ring attachment (furan-2-yl vs. furan-3-yl) and pyridine methylene substitution (pyridin-4-yl vs. pyridin-3-yl). Both compounds share the same molecular formula (C20H19ClN2O3) and calculated molecular weight (~370.8 g/mol), making them isomeric, but the different attachment points produce distinct three-dimensional conformations and electronic surface potentials [1]. The furan-2-yl group in the target compound places the oxygen heteroatom in conjugation with the pyridine ring at the ortho-like position, whereas the furan-3-yl isomer places oxygen at a meta-like position, altering the directionality of the hydrogen bond acceptor . This regiochemical difference is critical in medicinal chemistry as it affects target binding orientation; similar positional isomer pairs in furopyridine kinase inhibitor series have shown IC50 differences exceeding 100-fold [2].
| Evidence Dimension | Regiochemical Scaffold Architecture |
|---|---|
| Target Compound Data | Furan-2-yl at pyridine 2-position; amide-methylene at pyridine 4-position (CAS 2034593-11-6) |
| Comparator Or Baseline | Furan-3-yl at pyridine 6-position; amide-methylene at pyridine 3-position (CAS 2034309-89-0) |
| Quantified Difference | Positional isomer pair; no direct quantitative activity comparison available in public domain. Class-level precedent: furopyridine positional isomers have shown ≥100-fold IC50 differences in kinase assays [2]. |
| Conditions | Structural analysis based on PubChem-registered structures; class-level inference from furopyridine kinase inhibitor literature. |
Why This Matters
Procurement of the correct regioisomer is essential because even isomeric compounds with identical molecular formulas can exhibit profoundly different biological activities and target selectivities.
- [1] PubChem CID 91630450 and comparison with CID for CAS 2034309-89-0. National Center for Biotechnology Information. View Source
- [2] Patent WO2003022838A1. Pyridine substituted furan derivatives as Raf kinase inhibitors. GlaxoSmithKline. Published 2003-03-20. View Source
